

Application Notes and Protocols for BP14979

Receptor Binding Assay

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Compound of Interest

Compound Name: BP14979

Cat. No.: B606322

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Introduction

The **BP14979** receptor is a putative G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, making it a compelling target for therapeutic intervention.

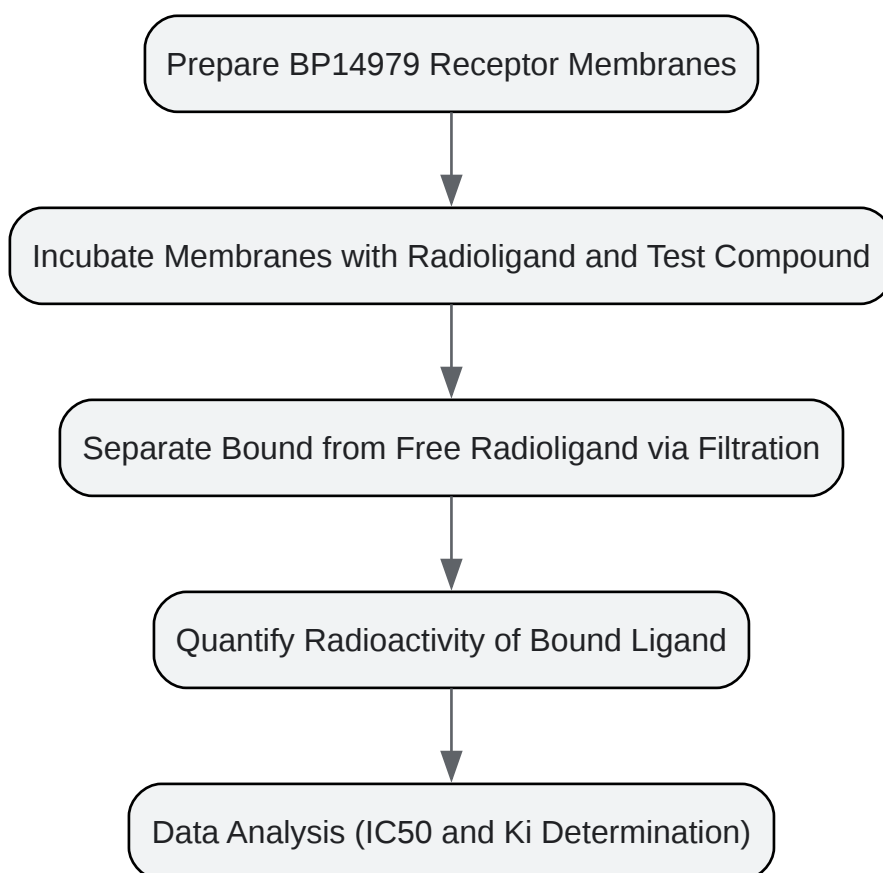
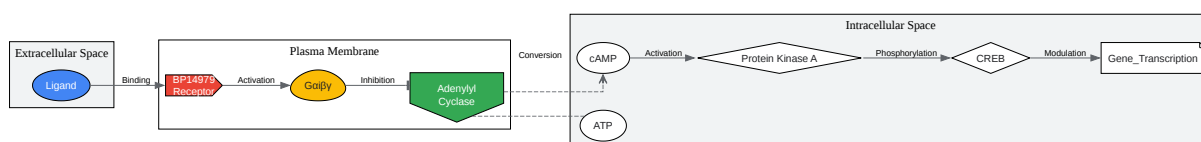
Understanding the binding characteristics of ligands to the **BP14979** receptor is fundamental for the discovery and development of novel drugs. This document provides detailed application notes and protocols for conducting a robust receptor binding assay for the **BP14979** receptor.

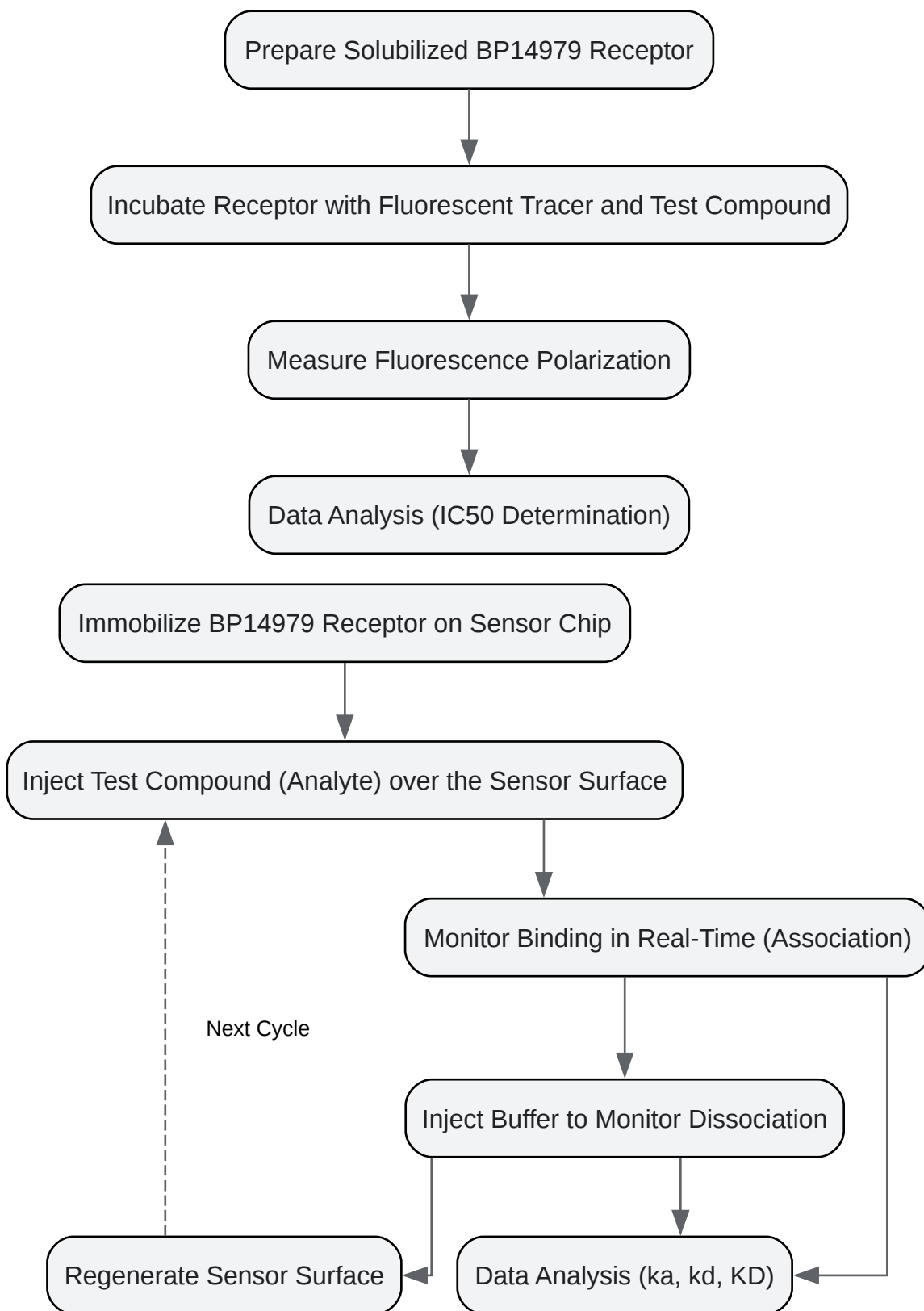
GPCRs represent a large family of transmembrane proteins that play a crucial role in cellular signaling.[1][2] Ligand binding to a GPCR initiates a cascade of intracellular events, making the characterization of this initial binding event a critical step in drug discovery.[3][4] Binding assays are essential for determining the affinity of a ligand for its receptor, quantifying receptor expression levels, and elucidating the kinetics of the interaction.[5]

This guide outlines three common and powerful techniques for studying receptor-ligand interactions: the Radioligand Binding Assay, the Fluorescence Polarization (FP) Assay, and the Surface Plasmon Resonance (SPR) Assay. Each method offers distinct advantages and is suited for different stages of the drug discovery process, from high-throughput screening to detailed kinetic analysis.

Signaling Pathway

The **BP14979** receptor is hypothesized to couple to Gai, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to modulate downstream cellular processes such as gene transcription and cell proliferation.





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